molecular formula C17H17N3O3 B6623243 N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide

N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide

Cat. No.: B6623243
M. Wt: 311.33 g/mol
InChI Key: GHSJWNDJXOQGHG-UHFFFAOYSA-N
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Description

N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide is a complex organic compound that features an imidazole ring, a furan ring, and a carboxamide group

Properties

IUPAC Name

N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-13-9-14(11-23-13)17(21)19-15-3-2-4-16(10-15)22-8-7-20-6-5-18-12-20/h2-6,9-12H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSJWNDJXOQGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the furan ring and the final coupling to introduce the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The imidazole and furan rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-2-carboxamide
  • N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylthiophene-3-carboxamide
  • N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylpyrrole-3-carboxamide

Uniqueness

N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and furan rings allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.

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